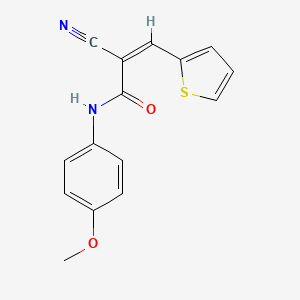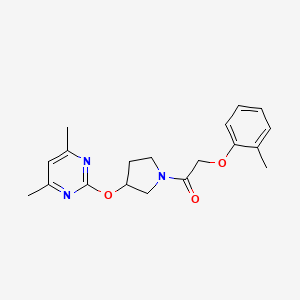![molecular formula C21H16N2O2 B2371898 2-[(1-phénylpyrazol-3-yl)méthoxy]naphtalène-1-carbaldéhyde CAS No. 1375234-59-5](/img/structure/B2371898.png)
2-[(1-phénylpyrazol-3-yl)méthoxy]naphtalène-1-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is a complex organic compound that features a naphthalene ring substituted with a phenylpyrazole moiety. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Applications De Recherche Scientifique
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
aureus topoisomerase IV enzyme . These targets play crucial roles in various biological processes, including DNA replication and cell division .
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . The compound may bind to its target, altering its structure or function, and leading to changes in downstream biological processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in microbial growth and proliferation . The compound’s action on its targets can lead to downstream effects on these pathways, potentially leading to the observed biological effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde are not fully understood due to the complexity of its structure. It is known that compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is not well understood. It is known that similar compounds, such as benzylic halides, can undergo free radical reactions . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may exert its effects at the molecular level through similar mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde typically involves the reaction of 1-phenylpyrazole with naphthalene-1-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenylpyrazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carboxylic acid.
Reduction: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde
- 2-[(1-Phenylpyrazol-3-yl)methoxy]anthracene-1-carbaldehyde
- 2-[(1-Phenylpyrazol-3-yl)methoxy]phenanthrene-1-carbaldehyde
Uniqueness
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde stands out due to its naphthalene backbone, which imparts unique electronic and steric properties.
Propriétés
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKTNJBLQNOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)
![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)
![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)


![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)

![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
